molecular formula C26H29N3O6S B2520781 ethyl 8-[({3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-2,4-dihydro-1,3-benzodioxine-6-carboxylate CAS No. 443349-03-9

ethyl 8-[({3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-2,4-dihydro-1,3-benzodioxine-6-carboxylate

Cat. No.: B2520781
CAS No.: 443349-03-9
M. Wt: 511.59
InChI Key: ZTXAUPREUMDUPL-UHFFFAOYSA-N
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Description

Ethyl 8-[({3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-2,4-dihydro-1,3-benzodioxine-6-carboxylate is a complex organic compound that features a variety of functional groups, including a morpholine ring, a quinazolinone moiety, and a benzodioxine structure. This compound is of interest due to its potential pharmacological properties and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-[({3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-2,4-dihydro-1,3-benzodioxine-6-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the morpholine derivative, followed by the formation of the quinazolinone structure. The final step involves the coupling of these intermediates with the benzodioxine moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-[({3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-2,4-dihydro-1,3-benzodioxine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Ethyl 8-[({3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-2,4-dihydro-1,3-benzodioxine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 8-[({3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-2,4-dihydro-1,3-benzodioxine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, such as tyrosine kinases or other signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-[({3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-2,4-dihydro-1,3-benzodioxine-6-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 8-[[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-4H-1,3-benzodioxine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6S/c1-2-34-25(31)18-13-19-15-33-17-35-23(19)20(14-18)16-36-26-27-22-6-4-3-5-21(22)24(30)29(26)8-7-28-9-11-32-12-10-28/h3-6,13-14H,2,7-12,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXAUPREUMDUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)CSC3=NC4=CC=CC=C4C(=O)N3CCN5CCOCC5)OCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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